3-Chloromethcathinone hydrochloride

Description

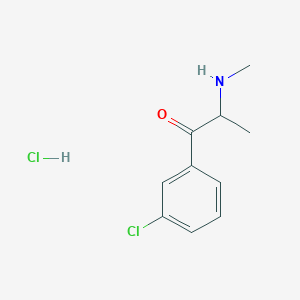

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEPSICDXPPHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607439-32-6 | |

| Record name | 3-Chloromethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-CMC chemical and physical properties

An In-depth Technical Guide on the Chemical and Physical Properties of 3-Chloromethcathinone (3-CMC)

Introduction

3-Chloromethcathinone, commonly known as 3-CMC or clophedrone, is a synthetic stimulant belonging to the substituted cathinone class.[1] First identified on the recreational drug market in 2014, it is structurally related to methcathinone and is a positional isomer of 2-CMC and 4-CMC.[1][2] As a chiral molecule, 3-CMC exists in two enantiomeric forms: (R)-3-CMC and (S)-3-CMC, though it is typically available as a racemic mixture.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 3-CMC, its analytical characterization, and its proposed mechanism of action, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of 3-CMC are summarized below. The compound is most frequently encountered as a hydrochloride salt, which enhances its stability and water solubility.

General Chemical Properties

| Property | 3-CMC (Free Base) | 3-CMC Hydrochloride (HCl Salt) | Reference(s) |

| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | [3][4] |

| Synonyms | Clophedrone, Metaclephedrone, 3-Cl-Methcathinone | - | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO • HCl | [3][5] |

| Molecular Weight | 197.66 g/mol | 234.1 g/mol | [3][5] |

| CAS Number | 1049677-59-9 | 1607439-32-6 | [1][3] |

| Stereochemistry | Racemic ((R)- and (S)-enantiomers) | Racemic | [2][5] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White powder, grey solid, or small white crystals (for HCl salt) | [2] |

| Melting Point | Not specified | 181–183 °C (for HCl salt) |

| Boiling Point | Not available | Not available |

| Solubility | Free Base: Moderately soluble in water; Highly soluble in ethanol, methanol, DMSO. | HCl Salt: Readily soluble in water; Soluble in PBS (pH 7.2) at ≥10 mg/ml; Slightly soluble in DMSO and ethanol (0.1-1 mg/ml); Soluble in methanol or chloroform. |

Pharmacology and Mechanism of Action

3-CMC acts as a stimulant on the central nervous system.[4] Its mechanism of action is primarily attributed to its interaction with monoamine transporters. Studies have shown that 3-CMC is a releasing agent for dopamine, serotonin, and norepinephrine, thereby increasing the concentrations of these neurotransmitters in the synaptic cleft.[2][4] This action is similar to other psychostimulants like amphetamine and other synthetic cathinones.[4]

References

An In-depth Technical Guide to 3-Chloromethcathinone Hydrochloride (3-CMC HCl)

CAS Number: 1607439-32-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant belonging to the cathinone class.[1] This technical guide provides a comprehensive overview of 3-Chloromethcathinone hydrochloride (3-CMC HCl), focusing on its chemical properties, synthesis, analytical methodologies, pharmacology, and toxicology. First identified in Europe in 2014, 3-CMC has been monitored as a new psychoactive substance (NPS) due to its stimulant effects, which are comparable to substances like mephedrone and, to a lesser extent, MDMA and cocaine.[1][2] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] This document is intended to serve as a core technical resource for researchers, scientists, and drug development professionals, consolidating key data and methodologies to support further investigation and understanding of this compound.

Chemical and Physical Properties

3-CMC HCl is the hydrochloride salt of 3-chloromethcathinone. The salt form is preferred in research and pharmaceutical contexts due to its increased stability and solubility in aqueous solutions compared to the free base.[3]

| Property | Value | Reference(s) |

| CAS Number | 1607439-32-6 | [1] |

| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | [1] |

| Synonyms | 3-CMC HCl, Clophedrone HCl, Metaclephedrone | [1] |

| Molecular Formula | C₁₀H₁₂ClNO · HCl | [4] |

| Molecular Weight | 234.12 g/mol | [4] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 182-183 °C; 198.3 °C | [2][3] |

| Solubility | Readily soluble in water, methanol, DMSO, and chloroform. | [3] |

Synthesis

The synthesis of 3-CMC is typically achieved through a two-step process starting from 3-chloropropiophenone. The general route involves α-bromination followed by nucleophilic substitution with methylamine.[1][4] The resulting free base is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis of 3-CMC HCl

This protocol is a representative example based on established methods for cathinone synthesis.[1][2][4]

-

Step 1: α-Bromination of 3-Chloropropiophenone

-

Dissolve 3-chloropropiophenone in a suitable acidic or basic solution (e.g., glacial acetic acid).

-

Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring. Maintain the reaction temperature to control reactivity.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Extract the product, 2-bromo-1-(3-chlorophenyl)propan-1-one, using an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be used directly in the next step.

-

-

Step 2: Nucleophilic Substitution with Methylamine

-

Dissolve the crude 2-bromo-1-(3-chlorophenyl)propan-1-one in a suitable solvent (e.g., ethanol).

-

Add an excess of methylamine (typically as a solution in a solvent like ethanol or THF) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

-

Step 3: Formation of Hydrochloride Salt

-

Dissolve the resulting 3-CMC free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise while stirring.

-

The 3-CMC hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product. Recrystallization may be performed to improve purity.

-

Analytical Methods

The identification and quantification of 3-CMC HCl are performed using various analytical techniques. Due to its structural similarity to other cathinone isomers (e.g., 2-CMC and 4-CMC), chromatographic separation is crucial for unambiguous identification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of 3-CMC.

| Parameter | Value | Reference(s) |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm | [3] |

| Carrier Gas | Helium at 1.5 mL/min | [3] |

| Injector Temp. | 280 °C | [3] |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 12 °C/min, hold for 9 min | [3] |

| MS Scan Range | 30-550 amu | [3] |

| Retention Time | ~7.066 min | [3] |

Experimental Protocol: GC-MS Analysis of 3-CMC in Biological Samples

This protocol is a representative example for the analysis of cathinones in biological matrices like blood or urine.[5][6][7]

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (e.g., whole blood, urine), add an internal standard.

-

Add a basifying agent (e.g., sodium hydroxide solution) to adjust the pH to >9.

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane/ethyl acetate).

-

Vortex for 10 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Optional but often recommended)

-

Reconstitute the dried extract in a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and a solvent (e.g., ethyl acetate).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

-

Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

-

-

GC-MS Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in the table above.

-

Analyze the resulting mass spectrum for characteristic fragment ions of 3-CMC (or its derivative) and compare the retention time with a certified reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural elucidation of 3-CMC HCl.

| Parameter | Value | Reference(s) |

| Instrument | 400 MHz NMR Spectrometer | [3] |

| Sample Prep. | ~11 mg/mL in DMSO-d₆ with TMS as internal standard | [3] |

| ¹H NMR Pulse Delay | 45 seconds | [3] |

Pharmacology

The primary pharmacological action of 3-CMC is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] By blocking the reuptake of these neurotransmitters, 3-CMC increases their concentration in the synaptic cleft, leading to its stimulant effects. It also acts as a monoamine releasing agent.[1]

Monoamine Transporter Inhibition

The potency of 3-CMC at the monoamine transporters has been quantified through in vitro assays.

| Transporter | IC₅₀ (nM) - Inhibition of Uptake | EC₅₀ (nM) - Release of Neurotransmitter | Reference(s) |

| DAT | 342 | 26 | [1] |

| NET | 290 | 19 | [1] |

| SERT | 1194 | 211 | [1] |

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This is a representative protocol for determining IC₅₀ values using HEK293 cells expressing the respective human transporters.[8][9]

-

Cell Culture

-

Culture HEK293 cells stably transfected with human DAT, NET, or SERT in appropriate media (e.g., DMEM with supplements) in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells into 96-well plates and allow them to grow to confluence.

-

-

Assay Procedure

-

On the day of the assay, wash the cell monolayers with assay buffer (e.g., Krebs-Henseleit buffer).

-

Prepare serial dilutions of 3-CMC HCl in assay buffer.

-

Pre-incubate the cells with the different concentrations of 3-CMC HCl or vehicle control for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of the respective radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and unlabeled monoamine to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis

-

Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT/NET, paroxetine for SERT).

-

Subtract non-specific uptake from all values to get specific uptake.

-

Calculate the percentage of inhibition for each concentration of 3-CMC HCl relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of 3-CMC HCl and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Toxicology

Information on the toxicology of 3-CMC is limited, with data primarily derived from in vitro cytotoxicity studies and case reports of adverse effects in humans.[1]

In Vitro Cytotoxicity

Studies using the human neuroblastoma cell line SH-SY5Y have been conducted to assess the neurotoxicity of 3-CMC.

| Cell Line | Exposure Time | Endpoint | Result | Reference(s) |

| SH-SY5Y | 24 hours | Cell Viability (MTT) | No significant effect | [10] |

| SH-SY5Y | 48 hours | Membrane Damage (LDH) | Significant damage at 100-300 µM | [11] |

| SH-SY5Y | 72 hours | Cell Viability (MTT) | Significant decline in viability (IC₅₀ ~300 µM) | [10][11] |

Experimental Protocol: MTT Cytotoxicity Assay

This is a representative protocol for assessing the effect of 3-CMC on the viability of SH-SY5Y cells.[10][12][13]

-

Cell Seeding

-

Culture SH-SY5Y cells in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment

-

Prepare serial dilutions of 3-CMC HCl in fresh culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of 3-CMC HCl. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis

-

Subtract the background absorbance from all readings.

-

Express the viability of treated cells as a percentage of the vehicle control.

-

Plot cell viability against the log concentration of 3-CMC HCl to determine the IC₅₀ value.

-

References

- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. swgdrug.org [swgdrug.org]

- 4. cdn.who.int [cdn.who.int]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the (R)- and (S)-enantiomers of 3-Chloromethcathinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethcathinone (3-CMC), a synthetic cathinone, is a chiral molecule existing as (R)- and (S)-enantiomers. Typically available as a racemic mixture on the illicit drug market, understanding the distinct pharmacological profiles of each enantiomer is crucial for a comprehensive toxicological and pharmacological assessment.[1][2] This technical guide provides a consolidated overview of the synthesis, analytical separation, and known pharmacological properties of the (R)- and (S)-enantiomers of 3-CMC. While specific quantitative data on the individual enantiomers remain scarce in peer-reviewed literature, this guide compiles available information and provides detailed experimental protocols for their synthesis and chiral separation to facilitate further research.

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a psychoactive substance of the synthetic cathinone class.[1] Its chemical structure, 1-(3-chlorophenyl)-2-(methylamino)propan-1-one, features a chiral center at the C-2 carbon of the propane chain, leading to the existence of two enantiomers: (R)-3-Chloromethcathinone and (S)-3-Chloromethcathinone.[3] Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] They can act as both reuptake inhibitors and releasing agents for these neurotransmitters, leading to increased synaptic concentrations and subsequent psychostimulant effects.[1][2] Given that biological systems are inherently chiral, it is highly probable that the (R)- and (S)-enantiomers of 3-CMC exhibit different potencies and selectivities for their molecular targets, leading to distinct pharmacological and toxicological profiles.

Synthesis of Racemic 3-Chloromethcathinone

The most common synthetic route to racemic 3-CMC proceeds via a two-step process involving α-bromination of a substituted propiophenone followed by nucleophilic substitution with methylamine.[3][5]

Experimental Protocol: Synthesis of Racemic 3-CMC

Step 1: α-Bromination of 1-(3-chlorophenyl)propan-1-one

-

To a solution of 1-(3-chlorophenyl)-1-propanone in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add elemental bromine dropwise at room temperature with stirring.

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.

Step 2: Nucleophilic Substitution with Methylamine

-

Dissolve the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate in a suitable solvent such as acetonitrile or tetrahydrofuran.

-

Add an excess of methylamine (often as a solution in a solvent like ethanol or THF) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive the substitution.

-

After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a suitable organic solvent and washed with water to remove excess methylamine and its salts.

-

The organic layer is dried, and the solvent is evaporated to yield the free base of 3-chloromethcathinone.

-

For improved stability and handling, the free base is often converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate is collected by filtration and dried.[3][5]

Diagram of Racemic Synthesis Workflow

Chiral Separation of (R)- and (S)-3-Chloromethcathinone

The separation of the racemic mixture of 3-CMC into its individual enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[2] Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the separation of cathinone enantiomers.

Experimental Protocol: Chiral HPLC Separation of 3-CMC

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions (General Example):

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column (e.g., AD-H, AS-H) or a Regis (S,S) Whelk-O1 column.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution. A typical mobile phase could be n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v).[7]

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where 3-CMC exhibits significant absorbance (e.g., around 254 nm).

-

Injection Volume: 5 - 20 µL.

Sample Preparation:

-

Prepare a stock solution of racemic 3-CMC in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Record the chromatogram and identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order will depend on the specific chiral stationary phase and mobile phase used.

Diagram of Chiral HPLC Separation Workflow

Pharmacology of (R)- and (S)-3-Chloromethcathinone

The primary pharmacological targets of synthetic cathinones are the monoamine transporters DAT, SERT, and NET.[4] The interaction can be characterized by two main parameters:

-

Binding Affinity (Ki or IC50): A measure of how strongly the drug binds to the transporter. Lower values indicate higher affinity.

-

Functional Activity (EC50 or % Release): A measure of the drug's ability to either block neurotransmitter uptake or induce neurotransmitter release.

Monoamine Transporter Interactions

Racemic 3-CMC is known to be a releasing agent at dopamine, serotonin, and norepinephrine transporters.[2] One study indicated that racemic 3-CMC has a slight preference for the dopamine transporter over the serotonin transporter.[8]

Table 1: Hypothetical Comparative Pharmacology of 3-CMC Enantiomers

Disclaimer: The following table is a hypothetical representation based on trends observed for other synthetic cathinones and is intended for illustrative purposes. Actual experimental data for 3-CMC enantiomers are required for confirmation.

| Enantiomer | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Release |

| (R)-3-CMC | DAT | Expected to be potent | Expected to be potent |

| SERT | Expected to be less potent than (S)-enantiomer | Expected to be less potent than (S)-enantiomer | |

| NET | Expected to be potent | Expected to be potent | |

| (S)-3-CMC | DAT | Expected to be potent | Expected to be potent |

| SERT | Expected to be more potent than (R)-enantiomer | Expected to be more potent than (R)-enantiomer | |

| NET | Expected to be potent | Expected to be potent |

Signaling Pathways

Synthetic cathinones, by increasing extracellular monoamine levels, indirectly activate a cascade of downstream signaling pathways. The primary mechanism involves the disruption of the normal function of DAT, SERT, and NET. As releasing agents, they are transported into the presynaptic terminal where they can interact with vesicular monoamine transporters (VMATs), leading to the efflux of neurotransmitters from vesicles into the cytoplasm and subsequent reverse transport out of the neuron via the membrane transporters.

Diagram of Monoamine Transporter Interaction and Downstream Signaling

Conclusion

The (R)- and (S)-enantiomers of 3-chloromethcathinone represent an important area of study within the broader class of synthetic cathinones. While it is established that 3-CMC is a chiral compound that interacts with monoamine transporters, a significant gap in knowledge exists regarding the specific pharmacological properties of each enantiomer. The provided experimental protocols for racemic synthesis and chiral separation offer a foundation for researchers to produce and isolate these compounds for further investigation. Future research should prioritize the determination of the binding affinities and functional activities of (R)- and (S)-3-CMC at DAT, SERT, and NET to fully elucidate their individual contributions to the overall pharmacological and toxicological profile of the racemic mixture. Such data are essential for a more accurate risk assessment and for understanding the structure-activity relationships that govern the effects of this class of psychoactive substances.

References

- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Enantioseparation of 3-chloromethcathinone by liquid chromatography at the milligram scale | Scientific Letters [publicacoes.cespu.pt]

- 8. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

3-CMC mechanism of action on monoamine transporters

An In-depth Technical Guide on the Mechanism of Action of 3-Chloromethcathinone (3-CMC) on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] Structurally, it is a substituted cathinone, closely related to other compounds such as 3-methylmethcathinone (3-MMC) and 4-chloromethcathinone (4-CMC).[1] First identified on the European drug market in 2014, 3-CMC has gained attention for its psychostimulant effects, which are anecdotally reported to be similar to those of mephedrone and, to a lesser extent, cocaine.[1][2] Like other synthetic cathinones, its primary neuropharmacological effects are mediated through interactions with monoamine transporters.[1][3][4] This document provides a detailed technical overview of the mechanism of action of 3-CMC, focusing on its interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Core Mechanism of Action

The primary mechanism of action for 3-CMC involves a dual interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3][4] This is achieved through two distinct but related processes:

-

Inhibition of Neurotransmitter Reuptake: 3-CMC binds to the active sites of DAT, SERT, and NET, competitively inhibiting the reuptake of their respective endogenous neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][4] This action prolongs the presence of monoamines in the synapse, enhancing neurotransmission.

-

Induction of Neurotransmitter Release: 3-CMC acts as a substrate-type releaser.[3][4] This means it is transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines, likely by interacting with the vesicular monoamine transporter 2 (VMAT2), and promotes the reverse transport (efflux) of monoamines from the neuron into the synapse through the plasma membrane transporters (DAT, SERT, and NET).[5]

In vitro studies have shown that 3-CMC is an active stimulant and releasing agent at all three major monoamine transporters.[3] Its pharmacological profile suggests a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), indicating stronger amphetamine-like psychostimulant properties compared to more serotonin-dominant compounds like MDMA.[1][6]

Quantitative Data Presentation

Table 1: 3-CMC Potency as a Monoamine Releaser

| Transporter | Parameter | Value (nM) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| DAT | EC₅₀ (Release) | ~50 | \multirow{2}{*}{DAT/SERT ≈ 8.2} | [7] |

| SERT | EC₅₀ (Release) | 410 ± 36 | [7] | |

| NET | EC₅₀ (Release) | Not Reported | - | [7] |

| DAT | IC₅₀ (Uptake) | Not Reported | - | - |

| SERT | IC₅₀ (Uptake) | Not Reported | - | - |

| NET | IC₅₀ (Uptake) | Not Reported | - | - |

EC₅₀ (Effective Concentration, 50%) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Inhibitory Concentration, 50%) is the concentration of an inhibitor where the response (e.g., uptake) is reduced by half.

The available data indicates that 3-CMC is approximately 8-fold more potent at inducing dopamine release than serotonin release.[7] This profile is consistent with its classification as a psychostimulant with a stronger dopaminergic than serotonergic action.[1][6]

Experimental Protocols

The quantitative data for compounds like 3-CMC are typically generated using standardized in vitro assays. The following sections describe the general methodologies for determining monoamine transporter inhibition and release.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter or into isolated presynaptic nerve terminals (synaptosomes).

-

Objective: To determine the IC₅₀ value for a test compound at DAT, SERT, and NET.

-

Materials:

-

Biological System: Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).[8]

-

Radiolabeled Substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.[8]

-

Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

-

Test Compound: 3-CMC, dissolved in a suitable vehicle (e.g., water or DMSO).

-

Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.[9]

-

-

Methodology:

-

Cell/Synaptosome Plating: Adherent cells are grown to confluence in 96-well plates. For suspension assays or synaptosome preparations, a specific amount of protein (e.g., 10-20 µg) is aliquoted into each well.

-

Pre-incubation: The cells or synaptosomes are washed with assay buffer. Serial dilutions of the test compound (3-CMC) are added to the wells in triplicate and pre-incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake Initiation: The uptake reaction is initiated by adding the specific radiolabeled monoamine substrate to each well. The final concentration of the radioligand is typically near its Kₘ value for the transporter.

-

Incubation: The plate is incubated for a short duration (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Uptake Termination: The reaction is rapidly terminated by washing the wells with ice-cold assay buffer and aspirating the medium. For synaptosomes, this is achieved by rapid vacuum filtration through glass fiber filters to trap the synaptosomes while removing the extracellular radioligand.[9]

-

Quantification: For adherent cells, a lysis buffer is added. The cell lysate or the filters are transferred to scintillation vials, scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle only).

-

IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal (four-parameter logistic) curve using non-linear regression analysis software (e.g., GraphPad Prism).[10]

-

Protocol: Neurotransmitter Release Assay

This assay measures the ability of a test compound to induce the release (efflux) of a preloaded radiolabeled neurotransmitter from cells or synaptosomes.

-

Objective: To determine the EC₅₀ value for a test compound at DAT, SERT, and NET.

-

Materials: Same as for the uptake inhibition assay, with the addition of a superfusion apparatus for some protocols.

-

Methodology:

-

Loading: Cells or synaptosomes are first loaded with a radiolabeled monoamine ([³H]dopamine, [³H]5-HT, or [³H]norepinephrine) by incubating them in buffer containing the radioligand for a set period (e.g., 30 minutes at 37°C).

-

Washing: After loading, the preparations are washed multiple times with fresh, ice-cold buffer to remove the extracellular radioligand.

-

Baseline Release: The loaded preparations are placed in a superfusion system or in individual wells. A baseline release rate is established by collecting fractions of the superfusion buffer over several minutes.

-

Stimulation: The buffer is switched to one containing various concentrations of the test compound (3-CMC). Fractions continue to be collected to measure the drug-induced efflux of the radiolabeled neurotransmitter.

-

Quantification: The radioactivity in each collected fraction and the radioactivity remaining in the cells/synaptosomes at the end of the experiment are measured by liquid scintillation counting.

-

-

Data Analysis:

-

Release is typically expressed as a percentage of the total radioactivity present in the preparation at the start of the stimulation period.

-

The peak release effect at each drug concentration is determined.

-

EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

Conclusion

3-Chloromethcathinone (3-CMC) is a potent psychostimulant that primarily acts as a reuptake inhibitor and releasing agent at dopamine, norepinephrine, and serotonin transporters. The limited available quantitative data suggest a significant preference for the dopamine transporter over the serotonin transporter, particularly in its capacity as a releasing agent. This pharmacological profile aligns with its observed stimulant effects. A comprehensive understanding of its interaction with monoamine transporters is hindered by the lack of published data on its binding affinities (Kᵢ) and reuptake inhibition potencies (IC₅₀). Further research employing the standardized in vitro protocols detailed in this guide is necessary to fully elucidate the pharmacological and toxicological profile of this synthetic cathinone.

References

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. euda.europa.eu [euda.europa.eu]

- 5. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 10. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurotoxicity of 3-Chloromethcathinone (3-CMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Its stimulant effects are primarily attributed to its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.[1][2] However, growing evidence from in vitro and in vivo studies points towards a significant neurotoxic potential of 3-CMC, raising concerns about its long-term neurological consequences. This technical guide provides a comprehensive overview of the current understanding of 3-CMC neurotoxicity, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Neurotoxic Mechanisms

The neurotoxicity of 3-CMC is believed to be multifactorial, stemming from its primary pharmacological action on monoamine transporters and subsequent downstream cellular events. The leading hypotheses point towards the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways.

Interaction with Monoamine Transporters

3-CMC acts as both an inhibitor and a releaser at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] This dual action leads to a rapid and sustained increase in extracellular monoamine levels, which is thought to be a key initiating event in its neurotoxic cascade. The excessive monoaminergic neurotransmission can lead to the generation of reactive oxygen species (ROS) through the auto-oxidation of dopamine and the metabolic activity of monoamine oxidase.

Oxidative Stress

A primary mechanism implicated in the neurotoxicity of numerous psychostimulants, including synthetic cathinones, is the induction of oxidative stress.[3] The overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to damage of lipids, proteins, and DNA, ultimately culminating in cell death. While direct evidence for 3-CMC-induced oxidative stress is still emerging, studies on related compounds and the known consequences of excessive dopamine metabolism strongly suggest its involvement.[3]

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction, characterized by impaired electron transport chain function, decreased ATP production, and the opening of the mitochondrial permeability transition pore (mPTP), is a common feature of neurotoxic insults.[4] Some studies on synthetic cathinones have demonstrated their ability to induce mitochondrial dysfunction, a plausible mechanism for 3-CMC-induced neurotoxicity.[4]

Apoptotic Signaling

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. The activation of apoptotic signaling cascades, often triggered by cellular stress signals such as oxidative stress and mitochondrial dysfunction, is a final common pathway in many forms of neurotoxicity. Key players in apoptosis include the caspase family of proteases, which execute the dismantling of the cell.

Quantitative Data on 3-CMC Neurotoxicity

The following tables summarize the available quantitative data from in vitro studies assessing the neurotoxic effects of 3-CMC.

Table 1: Cytotoxicity of 3-CMC in Human Neuroblastoma SH-SY5Y Cells

| Assay | Incubation Time | Concentration (µM) | Cell Viability (% of Control) | Reference |

| MTT | 24 hours | 10 - 300 | No significant effect | Wojcieszak et al., 2020[5] |

| MTT | 72 hours | 50 | ~80% | Wojcieszak et al., 2020[5] |

| MTT | 72 hours | 100 | ~70% | Wojcieszak et al., 2020[5] |

| MTT | 72 hours | 200 | ~60% | Wojcieszak et al., 2020[5] |

| MTT | 72 hours | 300 | ~50% | Wojcieszak et al., 2020[5] |

| LDH | 48 hours | 100 | ~10% cytotoxicity | Wojcieszak et al., 2020[5] |

| LDH | 48 hours | 200 | ~15% cytotoxicity | Wojcieszak et al., 2020[5] |

| LDH | 48 hours | 300 | ~20% cytotoxicity | Wojcieszak et al., 2020[5] |

Table 2: Interaction of 3-CMC with Monoamine Transporters

| Transporter | Assay Type | EC50 (nM) | Reference |

| DAT | Monoamine Release | 18 ± 2 | EMCDDA, 2021[2] |

| NET | Monoamine Release | 27 ± 3 | EMCDDA, 2021[2] |

| SERT | Monoamine Release | 158 ± 20 | EMCDDA, 2021[2] |

Experimental Protocols

This section details the methodologies employed in the key cited studies to facilitate replication and further investigation.

Cell Viability Assays (MTT and LDH)

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Assay Protocol:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of 3-CMC (e.g., 10-300 µM) for the desired incubation period (e.g., 24 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]

-

-

LDH Assay Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After the incubation period (e.g., 48 hours), collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Cytotoxicity is expressed as a percentage of a positive control (e.g., cells treated with a lysis buffer).[5]

-

Monoamine Transporter Release Assay

-

Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Assay Protocol:

-

Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

The pre-loaded synaptosomes are then exposed to various concentrations of 3-CMC.

-

The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.

-

The EC50 value, representing the concentration of 3-CMC that elicits a half-maximal release of the monoamine, is calculated.[2]

-

Visualizations of Neurotoxic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways, experimental workflows, and logical relationships central to the neurotoxicity of 3-CMC.

Caption: Proposed signaling cascade of 3-CMC-induced neurotoxicity.

Caption: Workflow for assessing 3-CMC cytotoxicity in vitro.

Caption: From transporter binding to neuronal cell death.

Conclusion and Future Directions

The available evidence strongly suggests that 3-CMC possesses significant neurotoxic potential, primarily mediated through its interaction with monoamine transporters, leading to cellular stress and apoptosis. The in vitro data from SH-SY5Y cells provides a quantitative basis for understanding its cytotoxic profile. However, significant knowledge gaps remain. Future research should focus on:

-

In vivo neurotoxicity studies: To confirm the in vitro findings and investigate the region-specific neurotoxic effects of 3-CMC in the brain.

-

Elucidation of specific signaling pathways: To identify the precise molecular players and signaling cascades that link monoamine transporter interaction to downstream neurotoxic events.

-

Role of metabolites: To investigate whether the metabolites of 3-CMC contribute to its neurotoxic profile.

-

Neuroinflammation: To explore the potential role of neuroinflammatory processes in 3-CMC-induced neurodegeneration.

A deeper understanding of the neurotoxic mechanisms of 3-CMC is crucial for developing effective strategies to mitigate the harm associated with its abuse and for informing public health policies. This technical guide serves as a foundational resource for researchers and professionals dedicated to addressing this growing public health concern.

References

- 1. cdn.who.int [cdn.who.int]

- 2. euda.europa.eu [euda.europa.eu]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact [mdpi.com]

- 4. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Metabolism of 3-Chloromethcathinone (3-CMC) in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Understanding its metabolic fate is crucial for toxicological assessment, clinical diagnosis, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the metabolism of 3-CMC in murine models, drawing from the latest scientific literature. It details the identified metabolic pathways, presents available quantitative data, and outlines the experimental protocols employed in these studies. The guide is intended to be a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] Its structural similarity to other cathinones like mephedrone contributes to its psychoactive effects, which are thought to be mediated by its interaction with monoamine transporters.[1] The increasing prevalence of 3-CMC in recreational drug markets necessitates a thorough understanding of its pharmacokinetics and metabolism. Murine models are pivotal in preclinical studies to elucidate the biotransformation of such compounds, providing insights into potential toxicity and informing clinical diagnostics. This guide synthesizes the current knowledge on 3-CMC metabolism specifically within these models.

Metabolic Pathways of 3-Chloromethcathinone

The metabolism of 3-CMC in murine models, as well as in humans, proceeds through a series of biotransformation reactions primarily occurring in the liver.[1] The main metabolic pathways involve reduction of the keto group, N-demethylation, and a combination of these reactions.[2][3]

The primary metabolites of 3-CMC identified in murine models are:

-

Dihydro-3-CMC (two stereoisomers): Formed through the reduction of the β-keto group of the 3-CMC molecule.[2]

-

N-demethyl-3-CMC: Results from the removal of the methyl group from the amine.[2]

-

Dihydro-N-demethyl-3-CMC: This metabolite is formed through both N-demethylation and reduction of the keto group.[2]

These metabolic transformations are illustrated in the signaling pathway diagram below.

Quantitative Data

While comprehensive pharmacokinetic data such as half-life, clearance, and plasma concentration-time profiles for 3-CMC and its metabolites in murine models are not extensively detailed in the currently available literature, some studies have reported on the stability of these compounds in biological samples.

Table 1: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS) [2]

| Compound | Storage Duration (days) | Percentage Deviation from Initial Concentration |

| 3-CMC | 30 | -67% |

| 50 | Not Reported | |

| 90 | -82% | |

| N-demethyl-3-CMC | 30 | -48% to -88% (range) |

| 50 | Not Reported | |

| 90 | Not Reported | |

| Dihydro-metabolites | 30 | -5% to -37% (range) |

| 50 | Not Reported | |

| 90 | Not Reported |

Note: The data indicates a more pronounced decrease in the concentration of 3-CMC and N-demethyl-3-CMC over time compared to the dihydro-metabolites. All compounds were still detectable after 90 days.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on 3-CMC metabolism in murine models.

In Vivo Murine Model Study

A generalized workflow for an in vivo study on 3-CMC metabolism in mice is depicted below.

4.1.1. Animal Models and Drug Administration

-

Animal Strain: Male CD-1 mice are a commonly used strain for such studies.

-

Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.

-

Drug Formulation: 3-CMC is typically dissolved in a suitable vehicle, such as saline (0.9% NaCl).

-

Administration: The route of administration can vary, with intraperitoneal (i.p.) injection being a common method. The dosage will depend on the study's objectives.

4.1.2. Sample Collection

-

Blood: Blood samples can be collected at various time points post-administration to study the pharmacokinetic profile. A common technique is the use of Dried Blood Spots (DBS), where a small volume of blood is spotted onto a specialized filter card.[2] This method offers advantages in terms of sample storage and stability.[2]

-

Urine: Urine can be collected using metabolic cages to identify excreted metabolites.

-

Tissues: At the end of the study, tissues such as the liver, brain, and kidneys can be harvested for biodistribution analysis.

Sample Preparation

4.2.1. Dried Blood Spot (DBS) Extraction

-

A small disc (e.g., 3 mm) is punched from the center of the dried blood spot.

-

The disc is placed in a microcentrifuge tube.

-

An extraction solvent (e.g., methanol containing an internal standard) is added.

-

The sample is vortexed and sonicated to facilitate extraction.

-

After centrifugation, the supernatant is transferred to a new tube and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent for instrumental analysis.

4.2.2. Solid-Phase Extraction (SPE) for Urine and Tissue Homogenates

This method is often employed for cleaning up more complex matrices like urine and tissue homogenates. The specific SPE cartridge and protocol will depend on the analyte's properties.

Analytical Instrumentation and Methods

4.3.1. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Purpose: Used for the initial identification of potential metabolites.

-

Chromatography: A reversed-phase column (e.g., a C18 column) is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to obtain accurate mass measurements of the parent drug and its metabolites, aiding in their structural elucidation.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Purpose: For the quantification of 3-CMC and its identified metabolites.[2]

-

Chromatography: Similar chromatographic conditions to LC-HRMS are often used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for sensitive and selective quantification.

4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: An alternative technique for the analysis of 3-CMC and its metabolites, particularly in urine.

-

Derivatization: Analytes may require derivatization (e.g., acetylation) to improve their volatility and chromatographic properties.

-

Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

Conclusion

The metabolism of 3-Chloromethcathinone in murine models primarily involves keto reduction and N-demethylation, leading to the formation of dihydro-3-CMC, N-demethyl-3-CMC, and dihydro-N-demethyl-3-CMC. While the metabolic pathways have been elucidated, there is a notable gap in the public domain regarding detailed quantitative pharmacokinetic data in mice. The experimental protocols outlined in this guide, utilizing advanced analytical techniques such as LC-MS/MS, provide a robust framework for future research in this area. Further studies are warranted to fully characterize the pharmacokinetic profile of 3-CMC and its metabolites, which will be critical for a comprehensive understanding of its toxicology and for the development of effective clinical and forensic diagnostic tools.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a significant new psychoactive substance (NPS) with stimulant effects. Understanding its metabolic fate within the human body is crucial for forensic toxicology, clinical diagnostics, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the primary metabolites of 3-CMC hydrochloride, detailing their metabolic pathways, quantitative data, and the experimental protocols for their identification and analysis.

Primary Metabolic Pathways of 3-CMC

The metabolism of 3-CMC in humans primarily involves Phase I reactions, specifically reduction of the β-keto group and N-demethylation. These transformations lead to the formation of several key metabolites that can serve as biomarkers of 3-CMC exposure.[1] The major metabolic pathways are illustrated in the diagram below.

digraph "3-CMC Metabolic Pathway" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=vee, arrowsize=0.8];

"3-CMC" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"dihydro-3-CMC" [label="dihydro-3-CMC\n(3-chloroephedrine)\n(Stereoisomers)"];

"N-desmethyl-3-CMC";

"N-desmethyl-dihydro-3-CMC";

"N-demethylation_Carboxylation_Metabolite" [label="N-demethylation and\nω-carboxylation Metabolite"];

"3-CMC" -> "dihydro-3-CMC" [label="β-keto reduction"];

"3-CMC" -> "N-desmethyl-3-CMC" [label="N-demethylation"];

"N-desmethyl-3-CMC" -> "N-desmethyl-dihydro-3-CMC" [label="β-keto reduction"];

"dihydro-3-CMC" -> "N-desmethyl-dihydro-3-CMC" [label="N-demethylation"];

"N-desmethyl-3-CMC" -> "N-demethylation_Carboxylation_Metabolite" [label="ω-carboxylation", style=dashed, color="#EA4335"];

}

References

Acute and chronic toxicity of 3-CMC

An In-Depth Technical Guide on the Acute and Chronic Toxicity of 3-Chloromethcathinone (3-CMC)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. 3-Chloromethcathinone (3-CMC) is a new psychoactive substance (NPS), and the information presented here is for research and informational purposes only. It is not intended for human consumption. The data on its toxicity are limited and still emerging.

**Executive Summary

3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has become increasingly prevalent on the illicit drug market.[1][2] Despite a significant number of seizures and reports of human intoxication, comprehensive toxicological data, particularly regarding chronic effects, are scarce.[1][3][4] This guide synthesizes the current scientific knowledge on the acute and chronic toxicity of 3-CMC, drawing from the limited preclinical in vitro and in vivo studies, as well as data from human case reports.

The primary mechanism of action for 3-CMC involves its function as a releasing agent and reuptake inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to its psychostimulant effects.[3][4] Acute toxicity in humans is characterized by a sympathomimetic toxidrome, including agitation, psychosis, tachycardia, hypertension, and in severe cases, seizures and death.[1][4] Animal studies demonstrate that acute administration induces hyperlocomotion.[5] In vitro research points towards potential neurotoxicity, with cytotoxicity observed in neuronal cell lines after prolonged exposure, possibly mediated by toxic metabolites, oxidative stress, and mitochondrial dysfunction.[5][6]

Crucially, there are no formal studies on the chronic preclinical toxicology of 3-CMC.[3][4] The long-term effects of exposure remain uncharacterized. This document presents the available quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of metabolic and signaling pathways to offer a comprehensive overview for the scientific community.

**1.0 Mechanism of Action: Monoamine Transporter Interaction

The psychoactive effects of 3-CMC are attributed to its interaction with monoamine transporters.[3] Like other synthetic cathinones, it functions as a substrate-type releaser, inhibiting the reuptake and promoting the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to potent psychostimulant effects.[2] One study noted that while 3-CMC interacts with DAT and NET at a level comparable to mephedrone, its interaction with SERT is significantly lower.[7]

**2.0 Acute Toxicity

Information on the acute toxicity of 3-CMC is derived from a combination of in vitro cytotoxicity assays, limited in vivo animal studies, and human clinical case reports.

In Vitro Cytotoxicity Data

Studies using the SH-SY5Y human neuroblastoma cell line have demonstrated that 3-CMC exhibits cytotoxic effects, particularly after prolonged exposure. This suggests that the parent compound may be less toxic than its metabolites, which are generated over time.[5] The primary mechanisms are thought to involve the induction of oxidative stress and mitochondrial membrane depolarization.[6]

| Compound | Cell Line | Exposure Time | Effect | Concentration (LOAEL/IC50) | Reference |

| 3-CMC | SH-SY5Y | 72 hours | Significant cytotoxicity | Starting at 50 µM | [5] |

| 3-CMC | SH-SY5Y | 48 hours | Cell membrane damage | Significant effects at lower concentrations than 4-CMC | [5] |

| 3-CMC | Differentiated SH-SY5Y | Not specified | Significant cytotoxicity (LOAEL) | 1 mM | [2][6] |

| Various Chloro-cathinones | Differentiated SH-SY5Y | Not specified | Cytotoxicity (LC50 range) | 0.6 to 2.5 mM | [6] |

In Vivo Animal Data

Acute toxicity studies in animals have not determined classical toxicological endpoints like the LD50. Instead, research has focused on behavioral and physiological effects. These studies show that 3-CMC produces dose-dependent increases in locomotor activity, a hallmark of psychostimulant drugs.[5] At higher doses, adverse physiological effects and sensorimotor alterations are observed.[1] A recent study also identified histopathological changes in several organs 24 hours after a single high-dose exposure.[8]

| Species | Doses Administered (Route) | Key Findings | Reference |

| CD-1 Mice | 0.1–30 mg/kg (i.p.) | Locomotor stimulation, tachypnoea, hypothermia. Sensorimotor and Prepulse Inhibition (PPI) alterations only at high doses. | [1][9] |

| C57BL/6J Mice | 5, 10, 20 mg/kg (i.p.) | Dose-dependent increase in horizontal locomotor activity. Significant stimulation at 10 and 20 mg/kg. No significant change in vertical activity. | [5] |

| Wistar Rats | 10 and 20 mg/kg (i.p.) | Altered oxidative stress and energy biomarkers in brain, lungs, and kidneys. Morphological alterations in brain, liver, and lungs (both doses) and kidneys (high dose). | [8] |

Human Acute Intoxication Data

Data from human exposures come from non-fatal poisonings and post-mortem analyses. Clinical presentations are consistent with a severe sympathomimetic toxidrome.[4] It is important to note that polydrug use is common in these cases, complicating the direct attribution of all symptoms solely to 3-CMC.[3][4]

| Case Type | Reported Blood Concentrations | Co-ingested Substances | Common Clinical Manifestations | Reference |

| Non-Fatal Intoxications | Not always specified | Stimulants (3-MMC, cocaine), depressants (GHB, alcohol), sildenafil. | Psychomotor agitation, psychosis, aggressiveness, CNS depression, cardiac arrhythmias, chest pain, tachypnea, tachycardia, hypertension, seizures. | [1][4] |

| Fatal Intoxications | 10 to 2,800 ng/mL | Stimulants (amphetamine), depressants (alcohol, opioids, benzodiazepines), synthetic cannabinoids. | Cause of death often attributed to toxic effects of 3-CMC or multi-drug intoxication. | [4][7][10] |

**3.0 Chronic Toxicity

There is a significant gap in the scientific literature regarding the chronic toxicity of 3-CMC. No dedicated preclinical studies in animals or clinical studies in humans have been conducted to evaluate the long-term effects of repeated exposure.[3][4] Based on its mechanism of action and similarities to other psychostimulants, potential chronic effects could include neurotoxicity, cardiotoxicity, and dependence, but this remains speculative and requires further investigation.[4]

Metabolism and Toxicokinetics

3-CMC is known to be unstable in biological matrices like blood and urine.[3] Its metabolism involves N-dealkylation and reduction of the ketone group. The major metabolites identified are considered good biomarkers for confirming consumption, especially given the instability of the parent compound.[3][9] The bioactivity of these metabolites is currently unknown, but in vitro data suggest they may contribute to the observed cytotoxicity.[5]

A study in Wistar rats found that 24 hours after intraperitoneal administration, 3-CMC was exclusively detected in the urine, along with its metabolites, indicating rapid elimination.[8]

Experimental Protocols

In Vitro Cytotoxicity Assay Protocol (SH-SY5Y Cells)

This protocol is a generalized summary based on methodologies used for testing synthetic cathinone cytotoxicity.[5]

In Vivo Spontaneous Locomotor Activity Protocol

This protocol is a summary of the methodology described for assessing the behavioral effects of 3-CMC in mice.[5]

-

Subjects: Male C57BL/6J or CD-1 mice are typically used.[1][5] Animals are group-housed under a standard 12:12-h light-dark cycle with ad libitum access to food and water.[1]

-

Apparatus: Automated locomotor activity chambers (e.g., from Columbus Instruments or Med Associates) equipped with infrared beams to detect horizontal and vertical movements.

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes before the experiment.

-

Each mouse is placed individually into a locomotor activity chamber for a 30-minute habituation period.

-

Following habituation, mice are removed, administered an intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or 3-CMC at various doses (e.g., 5, 10, 20 mg/kg).

-

The mice are immediately returned to the chambers, and their locomotor activity is recorded for a set duration (e.g., 120 minutes).

-

-

Data Analysis: Data, such as total distance traveled (horizontal activity) and the number of rearings (vertical activity), are collected in time bins (e.g., 10 minutes). Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of treatment over time.[5]

Conclusion and Future Directions

The current body of evidence indicates that 3-CMC poses a significant risk for acute toxicity, manifesting as a severe psychostimulant and sympathomimetic syndrome. Preclinical data, though limited, support these observations, highlighting dose-dependent behavioral effects and in vitro cytotoxicity. The most critical knowledge gap is the complete absence of data on the chronic toxicity of 3-CMC.

For the scientific and drug development community, future research should prioritize:

-

Standardized Preclinical Toxicology: Conducting formal acute (e.g., LD50 determination) and chronic toxicity studies in animal models to identify target organs and establish NOAEL (No-Observed-Adverse-Effect Level).

-

Metabolite Activity: Investigating the pharmacological and toxicological activity of 3-CMC's major metabolites.

-

Mechanism of Toxicity: Elucidating the specific molecular mechanisms underlying its cytotoxicity, particularly its effects on oxidative stress and mitochondrial function.

-

Longitudinal Studies: Where ethically possible, conducting longitudinal studies of human users to understand the long-term health consequences.

A comprehensive understanding of 3-CMC's toxicological profile is essential for informing public health policies, clinical toxicology, and forensic investigations.

References

- 1. 3-CMC: Acute Effects in Male and Female Mice, Human Intoxication Case Series (Italy, 2014–2025), and Prediction of ADMET Properties [mdpi.com]

- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. euda.europa.eu [euda.europa.eu]

- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Chloromethcathinone Hydrochloride (3-CMC HCl)

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 3-Chloromethcathinone (3-CMC) is a controlled substance in many jurisdictions. All handling and experimentation should be conducted in compliance with local, national, and international laws and regulations, and under appropriate laboratory safety protocols.

Introduction

3-Chloromethcathinone hydrochloride (3-CMC HCl), also known as clophedrone, is a synthetic cathinone derivative.[1] As with many compounds in early-stage research, comprehensive public data on its physicochemical properties, including solubility in a wide range of solvents, is limited.[2][3][4] This guide provides a summary of available qualitative solubility information, outlines the theoretical principles governing the solubility of amine hydrochloride salts, and presents a detailed, generalized experimental protocol for determining solubility.

Theoretical Solubility Profile

3-CMC HCl is the hydrochloride salt of the free base 3-CMC. The formation of a hydrochloride salt from an amine is a standard acid-base reaction that protonates the nitrogen atom, creating a more polar, charged ammonium cation.[5] This structural modification is a key determinant of its solubility characteristics.

Key Structural Features Influencing Solubility:

-

Amine Hydrochloride Salt: The presence of the charged ammonium group significantly increases the polarity of the molecule compared to its free base form. This allows for strong ion-dipole interactions with polar solvents.[6]

-

Phenyl Ring: The substituted phenyl ring is a nonpolar, hydrophobic moiety.

-

Ketone Group: The ketone group can act as a hydrogen bond acceptor.

-

Chlorine Substituent: The chlorine atom on the phenyl ring is electron-withdrawing and adds to the molecule's overall molecular weight and lipophilicity.

Based on these features, 3-CMC HCl is expected to be readily soluble in polar protic solvents (like water) and polar aprotic solvents, and less soluble in nonpolar organic solvents.[6] The formation of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base.[2]

Qualitative and Expected Solubility Data

While precise quantitative data is scarce in peer-reviewed literature, a qualitative summary can be compiled from available sources and chemical principles. The following table presents this information, which should be confirmed by experimental determination.

| Solvent Class | Solvent | CAS Number | Qualitative Solubility of 3-CMC HCl | Rationale / Citation |

| Polar Protic | Water | 7732-18-5 | Readily Soluble | The hydrochloride salt form is preferred for its stability and water solubility.[7] |

| Methanol (MeOH) | 67-56-1 | Soluble | A polar protic solvent capable of hydrogen bonding and dissolving the salt. | |

| Ethanol (EtOH) | 64-17-5 | Expected to be Soluble | Similar to methanol, it is a polar protic solvent.[3][4][7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | A common solvent for analytical standards of 3-CMC.[2][3][4] |

| Dimethylformamide (DMF) | 68-12-2 | Expected to be Soluble | Structurally similar compounds are soluble in DMF.[3][4][7] | |

| Nonpolar / Weakly Polar | Chloroform | 67-66-3 | Soluble | Mentioned as a solvent for analytical standards.[2] |

| Diethyl Ether | 60-29-7 | Expected to be Insoluble | Amine salts are generally insoluble in nonpolar solvents like ether.[6] | |

| Hexane | 110-54-3 | Expected to be Insoluble | Lacks the polarity to interact with the ionic salt. |

Note: "Expected to be Soluble/Insoluble" indicates a prediction based on chemical principles and data from similar compounds, which requires experimental verification.

Factors Influencing Solubility

The solubility of 3-CMC HCl is not a static value but is influenced by several experimental conditions. A researcher must control these variables to obtain reproducible results.

Figure 1. Key factors affecting the experimental solubility of 3-CMC HCl.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[8] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

1. Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS, or UV-Vis spectrophotometer)

2. Procedure

-

Preparation: Add an excess amount of 3-CMC HCl to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent rate (e.g., 100-150 rpm).[9] The time required to reach equilibrium can vary and should be determined empirically (typically 24 to 48 hours).[9][10]

-